3-(甲硫基)氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

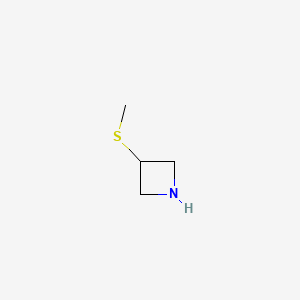

“3-(Methylsulfanyl)azetidine” is a chemical compound with the CAS Number: 742670-23-1 . Its molecular weight is 103.19 .

Synthesis Analysis

Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .

Molecular Structure Analysis

The molecular formula of “3-(Methylsulfanyl)azetidine” is C4H9NS . Its average mass is 103.186 Da and its monoisotopic mass is 103.045570 Da .

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . A visible-light-mediated intermolecular aza Paternò–Büchi reaction that utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates, allows for [2+2] cycloaddition with a wide range of alkenes .

科学研究应用

Organic Synthesis

Azetidines, including 3-(Methylsulfanyl)azetidine, are used in organic synthesis due to their unique reactivity driven by considerable ring strain . They are more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Medicinal Chemistry

Azetidines are a privileged motif in medicinal chemistry and appear in bioactive molecules and natural products . They are used in the synthesis of various drugs, including azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant) .

Drug Discovery

Azetidines are used as motifs in drug discovery . Their unique four-membered ring scaffold containing the embedded polar nitrogen-atom makes them suitable for the development of new therapeutic agents .

Polymer Synthesis

Azetidines have been used in polymer synthesis . Their unique reactivity and stability make them suitable for the creation of novel polymeric materials .

Chiral Templates

Azetidines have been used as chiral templates in the synthesis of complex molecules . Their four-membered ring structure can impart chirality to other parts of the molecule, making them useful in the synthesis of enantiomerically pure compounds .

Functionalization Reactions

Azetidines are used in various functionalization reactions . They can undergo [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .

安全和危害

未来方向

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The versatility and efficiency of the synthetic strategies for azetidines suggest that this work will guide the development of new azetidine-based materials in the energetics space as well as other industries .

属性

IUPAC Name |

3-methylsulfanylazetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCIFFGORAXIFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfanyl)azetidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-methyl-3-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide](/img/no-structure.png)

![N-[3-(acetylamino)-4-methylphenyl]-3-phenylpropanamide](/img/structure/B1179590.png)

![3-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B1179592.png)

![N-[2-methyl-3-(propionylamino)phenyl]-3-phenylpropanamide](/img/structure/B1179604.png)